4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole
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Overview
Description
4-ETHYL-3-[(3-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes an ethyl group, a fluorobenzyl group, a thienylmethyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-3-[(3-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides and thiol derivatives.
Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using thienylboronic acids and appropriate palladium catalysts.
Addition of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-3-[(3-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
4-ETHYL-3-[(3-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ETHYL-3-[(3-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. For instance:
Antimicrobial Activity: The compound may inhibit bacterial or fungal enzymes, disrupting essential metabolic processes.
Anticancer Activity: It may interfere with cancer cell proliferation by targeting specific signaling pathways or inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(1-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOLE
- 3-(4-ETHOXYPHENYL)-2-((3-FLUOROBENZYL)SULFANYL)-4(3H)-QUINAZOLINONE
Uniqueness
4-ETHYL-3-[(3-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16FN3S2 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
4-ethyl-3-[(3-fluorophenyl)methylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C16H16FN3S2/c1-2-20-15(10-14-7-4-8-21-14)18-19-16(20)22-11-12-5-3-6-13(17)9-12/h3-9H,2,10-11H2,1H3 |
InChI Key |
QIJKRZGHSCSDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)F)CC3=CC=CS3 |
Origin of Product |
United States |
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